molecular formula C9H10ClN3 B2415011 ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine CAS No. 944896-39-3

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine

Cat. No.: B2415011
CAS No.: 944896-39-3
M. Wt: 195.65
InChI Key: ZGOZEVGYAAYVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine (CAS 944896-39-3) is a high-purity chemical building block specializing in the synthesis of novel pharmaceutical compounds and biologically active molecules. This compound features an imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties and presence in compounds with documented activity as phosphoinositide 3-kinase inhibitors and antineoplastic agents . The molecular structure incorporates a chloro-substituent at the 6-position and a methylaminomethyl group at the 3-position, providing distinct sites for further chemical modification and structure-activity relationship (SAR) exploration. With a molecular formula of C9H10ClN3 and a molecular weight of 195.65 g/mol , this amine serves as a versatile intermediate for researchers developing targeted therapies. The compound is supplied with a minimum purity of 98% and must be stored in a dry, sealed environment, with some suppliers recommending storage at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-11-4-8-5-12-9-3-2-7(10)6-13(8)9/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOZEVGYAAYVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-39-3
Record name ({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 6-chloroimidazo[1,2-a]pyridine with methylamine under controlled conditions. The reaction is often facilitated by a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Research has indicated that ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine exhibits several biological activities, making it a candidate for therapeutic applications. Key areas include:

  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. In a recent study, treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers in breast cancer cells.
  • Antimicrobial Properties : The compound has shown effective antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in treating bacterial infections.
  • Neuroprotective Effects : Emerging evidence points to neuroprotective properties, particularly in models of oxidative stress-induced neurotoxicity. The compound significantly reduced neuronal damage and improved survival rates in treated cells.

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

Therapeutic Area Potential Applications
AnticancerChemotherapeutic agent targeting various cancer cell lines
AntimicrobialTreatment for bacterial infections
NeuroprotectionPotential treatment for neurodegenerative diseases

Case Study 1: Anticancer Activity

In a 2024 study, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and increased markers of apoptosis, suggesting its potential role in chemotherapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings highlighted notable activity against both Gram-positive and Gram-negative bacteria, supporting its use in treating infections caused by resistant strains.

Case Study 3: Neuroprotection

A recent study focused on the neuroprotective effects of the compound in oxidative stress models. Results showed that treatment with this compound significantly mitigated neuronal damage and improved survival rates, indicating its potential for neuroprotection.

Mechanism of Action

The mechanism of action of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but without the chloro and methylamine substitutions.

    6-Bromoimidazo[1,2-a]pyridine: Similar to the title compound but with a bromine atom instead of chlorine.

    3-Methylimidazo[1,2-a]pyridine: Similar core structure with a methyl group at the 3-position instead of the chloro and methylamine groups.

Uniqueness: The presence of the chloro and methylamine groups in ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs .

Biological Activity

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
  • Molecular Formula : C₉H₁₀ClN₃
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 944896-39-3

The compound features a chloro-substituted imidazo[1,2-a]pyridine core, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors, particularly kinases involved in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, making it a candidate for cancer therapy and other diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential use as an antibacterial agent.

Anticancer Potential

The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. The ability to inhibit tumor growth in vitro has been documented, positioning it as a promising candidate for further development in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study conducted by researchers at PubMed evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent against bacterial infections.
  • Anticancer Research :
    • In vitro studies reported by various journals indicated that the compound can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis induction through caspase activation pathways.
  • Kinase Inhibition :
    • Further research highlighted its role as a kinase inhibitor, affecting pathways critical for cancer cell survival and proliferation. This finding is crucial for understanding how this compound could be integrated into therapeutic regimens targeting specific cancers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
Imidazo[1,2-a]pyridineModerate antimicrobialLacks chloro and methylamine groups
6-Bromoimidazo[1,2-a]pyridineAnticancer potentialBromine substitution affects reactivity
3-Methylimidazo[1,2-a]pyridineLimited bioactivityDifferent substitution pattern

The presence of the chloro and methylamine groups in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What synthetic routes are commonly employed to prepare ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine and related analogs?

Methodological Answer: The synthesis often involves cyclocondensation of substituted pyridines or pyridazines with halogenated intermediates. For example, 6-chloroimidazo[1,2-a]pyridine derivatives can be synthesized via cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone, followed by functionalization at the methyl group via nucleophilic substitution or reductive amination . In one protocol, BCl₃-mediated C–N bond formation was used to introduce amine groups at the benzylic position of imidazo[1,2-a]pyridines, achieving yields up to 82% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and amine proton integration .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC (≥98% purity) and TLC for purity assessment .
  • Elemental analysis : To validate empirical formulas .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Flash chromatography on silica gel with gradient elution (e.g., pentane-Et₂O mixtures) is widely used . For polar intermediates, recrystallization from methanol or dichloromethane is recommended . Sodium borohydride reduction of Schiff bases followed by aqueous workup can isolate amine derivatives .

Advanced Research Questions

Q. How can substituent effects on the imidazo[1,2-a]pyridine core influence biological activity?

Methodological Answer: Systematic structure-activity relationship (SAR) studies are critical. For instance:

  • Electron-withdrawing groups (e.g., Cl at position 6) enhance stability and modulate electronic properties .
  • Methylamine vs. bulkier amines : Smaller substituents improve solubility, while larger groups (e.g., aryl amines) may enhance target binding .
  • Isosteric replacements : Trifluoromethyl groups can mimic methyl moieties while altering metabolic stability .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound class?

Methodological Answer:

  • Standardize assays : Use consistent bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and MIC protocols .
  • Control for impurities : Verify compound purity via HPLC and exclude solvent residues .
  • Comparative studies : Benchmark against known standards (e.g., ciprofloxacin for antibacterial activity) to validate potency claims .

Q. What advanced catalytic methods improve synthetic efficiency for this compound?

Methodological Answer:

  • Palladium-catalyzed C–H arylation : Enables direct functionalization of the imidazo[1,2-a]pyridine core with aryl halides, achieving ~59% yield for aryl-substituted analogs .
  • BCl₃-mediated reactions : Facilitate C–N, C–S, and C–O bond formation under mild conditions, reducing side reactions .
  • Microwave-assisted synthesis : Shortens reaction times for cyclocondensation steps .

Q. How can mechanistic studies elucidate the role of the methylamine group in biological targets?

Methodological Answer:

  • Docking simulations : Model interactions with enzyme active sites (e.g., COX-2 inhibitors) to identify hydrogen bonding or steric effects .
  • Isotopic labeling : Use ¹⁵N-labeled methylamine to track metabolic pathways via mass spectrometry .
  • Proteomics : Identify protein targets by pull-down assays with biotinylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.